Molecular Weight and Predicted Lipophilicity Differentiation: 842967-58-2 vs. N-(2,5-Dimethylfuran-3-carbonyl)methionine
842967-58-2 exhibits a molecular weight of 197.19 g/mol and is the glycine conjugate of the 2,5-dimethylfuran-3-carbonyl scaffold. In contrast, the methionine analog N-(2,5-dimethylfuran-3-carbonyl)methionine (CAS 318466-02-3) possesses a molecular weight of 271.33 g/mol and a predicted XLogP3-AA value of 1.7 [1]. These quantitative differences directly impact chromatographic retention behavior and mass spectrometric detection parameters, necessitating compound-specific method development rather than cross-adaptation.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 197.19 g/mol; XLogP3-AA not directly reported (glycine conjugate, expected lower than methionine analog) |
| Comparator Or Baseline | N-(2,5-Dimethylfuran-3-carbonyl)methionine: MW = 271.33 g/mol; XLogP3-AA = 1.7 |
| Quantified Difference | ΔMW = 74.14 g/mol (37.6% higher for methionine analog); ΔXLogP3-AA qualitatively significant (methionine analog more lipophilic) |
| Conditions | Computed physicochemical properties from PubChem database (2025.04.14 release) |
Why This Matters
Molecular weight differences of this magnitude require distinct LC-MS method parameters and reference standards, directly impacting analytical procurement decisions.
- [1] PubChem. (2026). N-(2,5-Dimethylfuran-3-carbonyl)methionine (CID 2921036). Computed Properties: Molecular Weight 271.33 g/mol, XLogP3-AA 1.7. View Source
